molecular formula C27H20Br2 B1423640 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene CAS No. 357645-37-5

2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene

Cat. No.: B1423640
CAS No.: 357645-37-5
M. Wt: 504.3 g/mol
InChI Key: HPFNUQVVMXXYOV-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions, and two 4-methylphenyl groups attached to the 9 position of the fluorene core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene typically involves the bromination of 9,9-bis(4-methylphenyl)-9H-fluorene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the 2 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the parent fluorene compound.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.

    Oxidation Reactions: Major products are fluorenone derivatives.

    Reduction Reactions: The primary product is 9,9-bis(4-methylphenyl)-9H-fluorene.

Scientific Research Applications

2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene depends on its specific application. In organic electronics, for example, the compound’s ability to transport charge and its photophysical properties are crucial. The bromine atoms and the 4-methylphenyl groups influence the compound’s electronic structure, affecting its interaction with light and charge carriers.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9,9-diphenyl-9H-fluorene: Similar structure but with phenyl groups instead of 4-methylphenyl groups.

    2,7-Dibromo-9,9-bis(4-tert-butylphenyl)-9H-fluorene: Similar structure but with tert-butyl groups on the phenyl rings.

Uniqueness

2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene is unique due to the presence of 4-methylphenyl groups, which can influence its solubility, reactivity, and electronic properties compared to other similar compounds. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

2,7-dibromo-9,9-bis(4-methylphenyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Br2/c1-17-3-7-19(8-4-17)27(20-9-5-18(2)6-10-20)25-15-21(28)11-13-23(25)24-14-12-22(29)16-26(24)27/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFNUQVVMXXYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694738
Record name 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357645-37-5
Record name 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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